
5-Methylthiophene-2-boronic acid
Overview
Description
5-Methylthiophene-2-boronic acid: is an organoboron compound with the molecular formula C5H7BO2S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The boronic acid functional group attached to the thiophene ring makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiophene-2-boronic acid typically involves the lithiation of 5-methylthiophene followed by the reaction with a boron-containing reagent. One common method is as follows:
Lithiation: 5-Methylthiophene is treated with n-butyllithium in an anhydrous solvent such as tetrahydrofuran at low temperatures to form the lithiated intermediate.
Borylation: The lithiated intermediate is then reacted with triisopropyl borate to form the boronic ester.
Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl/vinyl halides, forming biaryl or styrene derivatives. This reaction is pivotal in pharmaceutical and materials science applications.
Mechanism
- Oxidative Addition : Pd⁰ inserts into the carbon-halogen bond of the aryl halide.
- Transmetalation : The boronic acid transfers its organic group to Pd.
- Reductive Elimination : Pd forms the C–C bond, regenerating the catalyst .
Representative Conditions and Yields
Aryl Halide | Catalyst | Base | Solvent | Temperature | Yield | Source |
---|---|---|---|---|---|---|
2-Bromo-5-methylthiazole | PdCl₂(dppf) | KOAc | 1,4-Dioxane | 80°C | 85% | |
4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | THF | 90°C | 72%* |
*Generalized from boronic acid coupling trends .
Key Reagents :
- Catalysts : PdCl₂(dppf), Pd(OAc)₂, or Pd(PPh₃)₄.
- Bases : KOAc, Na₂CO₃, or K₃PO₄.
- Solvents : THF, dioxane, or DMF .
Oxidation Reactions
The boronic acid moiety undergoes oxidation to form boron-oxygen derivatives, useful in further functionalization.
Typical Pathways
- Peracid Oxidation : Reaction with m-CPBA or H₂O₂ yields borinic acids or sulfoxides .
- Air Oxidation : Prolonged exposure to air may form boroxines (cyclic trimers) .
Products
Oxidizing Agent | Product | Application |
---|---|---|
H₂O₂ | 5-Methylthiophene-2-borinic acid | Intermediate in drug synthesis |
m-CPBA | Sulfoxide derivatives | Chiral auxiliaries |
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the 4-position due to the methyl group’s directing effects.
Common Reactions
Regioselectivity
The methyl group at C5 deactivates C3 and C4, directing electrophiles to C4 for monosubstitution .
Derivatization to Boronic Esters
The boronic acid is often converted to pinacol esters for enhanced stability and reactivity in coupling reactions.
Biological Interactions
While not a traditional "reaction," the boronic acid group binds biomolecules (e.g., enzymes, sugars) via reversible B–O interactions, enabling applications in:
Scientific Research Applications
Chemistry: 5-Methylthiophene-2-boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules and potential drug candidates. Its derivatives have shown promise in various biological assays and medicinal chemistry applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .
Mechanism of Action
Suzuki-Miyaura Cross-Coupling Mechanism: The mechanism involves three main steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Molecular Targets and Pathways: The primary target of 5-Methylthiophene-2-boronic acid in these reactions is the palladium catalyst, which facilitates the formation of carbon-carbon bonds. The pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
- Thiophene-2-boronic acid
- 5-Bromo-2-thiopheneboronic acid
- 2-Methylthiophene-3-boronic acid
Comparison: 5-Methylthiophene-2-boronic acid is unique due to the presence of a methyl group at the 5-position of the thiophene ring. This methyl group can influence the electronic properties and reactivity of the compound, making it distinct from other thiophene boronic acids. For example, the methyl group can provide steric hindrance, affecting the compound’s reactivity in certain reactions .
Biological Activity
5-Methylthiophene-2-boronic acid (CHBOS) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, inhibition profiles, and relevant case studies.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a methylthiophene ring. The presence of the boron atom allows it to interact with various biological targets, particularly enzymes involved in metabolic pathways.
Mechanisms of Biological Activity
1. Enzyme Inhibition:
Boronic acids, including this compound, are known to act as inhibitors of certain enzymes, particularly serine proteases and β-lactamases. They function by forming a covalent bond with the active site serine residue of these enzymes, effectively blocking substrate access and inhibiting catalytic activity.
2. Lipolytic Activity Inhibition:
Research has indicated that boronic acids can inhibit hormone-sensitive lipase (HSL), which plays a crucial role in lipid metabolism. This inhibition could lead to decreased plasma free fatty acid (FFA) levels, making these compounds potential candidates for treating metabolic disorders such as insulin resistance and dyslipidemia .
Inhibition Profiles
A study on the inhibition profiles of various boronic acids, including this compound, revealed significant activity against clinically relevant β-lactamases. The compound demonstrated an IC value indicating effective inhibition against enzymes like VIM-2 and NDM-1, which are associated with antibiotic resistance .
Table 1: Inhibition Profile of this compound Against β-Lactamases
Enzyme Type | IC (µM) | Mechanism of Action |
---|---|---|
VIM-2 | 36 | Covalent bond formation with serine |
NDM-1 | 32 | Covalent bond formation with serine |
AmpC | 38 | Competitive inhibition |
OXA-24 | 113 | Weaker interaction |
Case Studies
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various boronic acids, this compound was found to exhibit significant inhibitory effects on bacterial strains resistant to conventional antibiotics. This suggests its potential utility in developing new antimicrobial therapies .
Case Study 2: Metabolic Disorders
Another investigation focused on the role of boronic acids in metabolic pathways highlighted the compound's ability to inhibit HSL effectively. This activity was linked to reduced lipolysis and improved metabolic profiles in animal models, indicating its promise for treating obesity-related conditions .
Research Findings
Recent research has expanded on the applications of boronic acids in drug design and development. The structural characteristics of this compound facilitate its interaction with various biological targets, enhancing its potential as a therapeutic agent. Computational modeling has shown that modifications to the boronic acid core can improve binding affinity and selectivity towards specific enzymes .
Properties
IUPAC Name |
(5-methylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIYPIBRPGAWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370264 | |
Record name | 5-Methylthiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-20-7 | |
Record name | 5-Methyl-2-thiopheneboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162607-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylthiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.